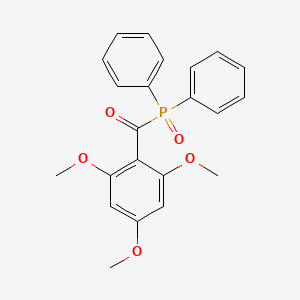![molecular formula C21H23NO6 B1258874 (7S)-7-acetamido-1,2,3-trimethoxy-6,7-dihydro-5H-dibenzo[5,3-b:1',2'-e][7]annulene-9-carboxylic acid](/img/structure/B1258874.png)
(7S)-7-acetamido-1,2,3-trimethoxy-6,7-dihydro-5H-dibenzo[5,3-b:1',2'-e][7]annulene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-7-acetamido-1,2,3-trimethoxy-6,7-dihydro-5H-dibenzo[5,3-b:1',2'-e][7]annulene-9-carboxylic acid is a member of acetamides, a carbotricyclic compound and an alkaloid.
Scientific Research Applications
Synthesis and Chemical Reactions
- A method for synthesizing methyl 4-aryl-6-methyl-9-oxo-8,9-dihydro-5H-dibenzo[4,5:6,7]cyclohepta-[1,2-b]pyridine-7-carboxylates from 6-arylidenedibenzo[a,c][7]annulene-5,7(6H)-diones and methyl 3-aminocrotonate has been developed, focusing on alkylation, oxidation, and reduction reactions (Kodoliņš, Lu̅sis, & Muceniece, 2014).
Biological Evaluation
- 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted into 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, leading to the synthesis of a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Material Science Applications
- Synthesized compounds like 3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d][7]annulen-5-one, containing triphenylamine- and dibenzosuberenone-based conjugated moieties, are used in creating dye-sensitized solar cell structures, demonstrating their potential in photovoltaic properties (Erdoğan & Horoz, 2020).
Chemical Structure and Properties
- Studies on dibenzazepine carboxylic acids, closely related to the compound of interest, show diverse hydrogen-bonded aggregation in one, two, and three dimensions, providing insights into their structural chemistry (Sanabria, Palma, Cobo, & Glidewell, 2014).
properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(8S)-8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylic acid |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-16-8-6-12-10-17(26-2)19(27-3)20(28-4)18(12)14-7-5-13(21(24)25)9-15(14)16/h5,7,9-10,16H,6,8H2,1-4H3,(H,22,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
ZAIRUODZMPTJLF-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



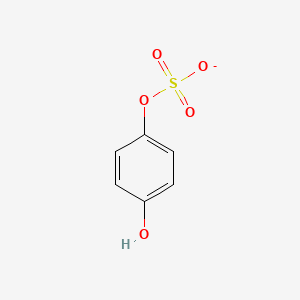
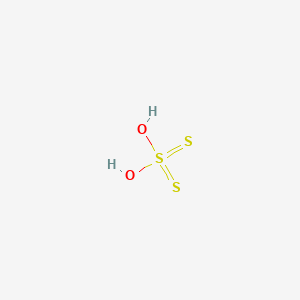
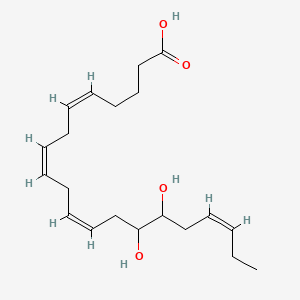

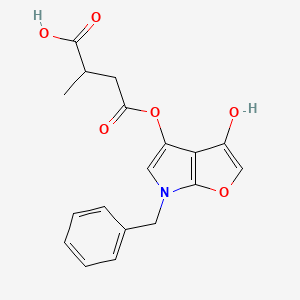

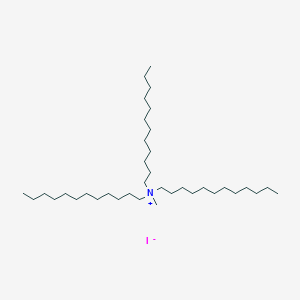
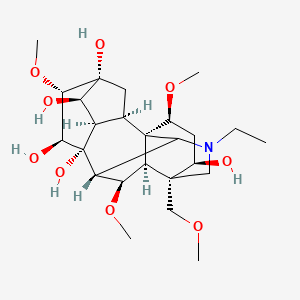


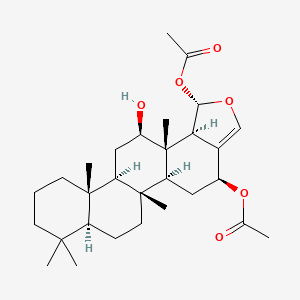
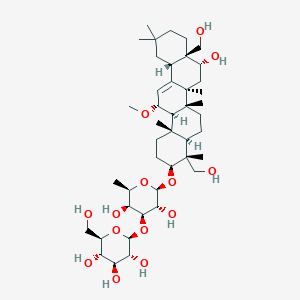
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)
